molecular formula C18H20BrN3O B2572356 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2320421-35-8

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2572356
CAS No.: 2320421-35-8
M. Wt: 374.282
InChI Key: VKQKTXMMLWLWRS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a benzamide core substituted with a bromo group and a pyrazole ring, which is further substituted with dicyclopropyl groups. The unique structure of this compound contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with diketones or their equivalents under acidic or basic conditions . The resulting pyrazole intermediate is then alkylated with an appropriate bromoalkane to introduce the bromo group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazole ring and the bromo group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide stands out due to its unique combination of a benzamide core with a pyrazole ring and dicyclopropyl groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Biological Activity

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound that has attracted attention in pharmacological research due to its unique structural features, including a benzamide core and a pyrazole ring with dicyclopropyl substituents. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H20BrN3OC_{18}H_{20}BrN_3O, with a molecular weight of 364.27 g/mol. The compound's structure is characterized by:

  • Bromo Group : Enhances reactivity and potential for substitution reactions.
  • Pyrazole Ring : Known for its role in various biological activities, particularly in kinase inhibition.
  • Dicyclopropyl Substituents : May influence binding affinity and selectivity towards biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The pyrazole moiety is often associated with the inhibition of kinases, which are critical in regulating cell proliferation and survival pathways. The presence of the bromo group may facilitate binding to active sites or allosteric sites on target proteins.

Potential Targets

Research indicates that compounds with similar structures often target:

  • Cyclin-dependent Kinases (CDKs) : Implicated in cell cycle regulation.
  • Protein Kinase B (AKT) : Involved in various signaling pathways affecting cell growth and metabolism.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to inhibit specific kinases could lead to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Activity

There are indications that the compound may also possess antimicrobial properties. The interaction of the pyrazole ring with bacterial enzymes could disrupt vital metabolic processes.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related pyrazole derivatives:

  • Study on Kinase Inhibition :
    • A study demonstrated that similar pyrazole derivatives effectively inhibited CDK activity, leading to decreased cell proliferation in various cancer cell lines .
  • Antimicrobial Efficacy :
    • Another investigation highlighted the antimicrobial effects of benzamide derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications like bromination enhance efficacy .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has shown that substituents on the pyrazole ring significantly affect biological activity, indicating that further optimization could enhance therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructureBiological ActivityNotable Features
2-Bromo-N-(2-(3-cyclopropylpyrazol-1-yl)ethyl)benzamideStructureKinase inhibitionCyclopropyl group enhances binding
N-(2-(3,5-dicyclopropylpyrazol-1-yl)ethyl)cyclopropanecarboxamideStructureAnticancer activityContains cyclopropanecarboxamide moiety

Properties

IUPAC Name

2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-15-4-2-1-3-14(15)18(23)20-9-10-22-17(13-7-8-13)11-16(21-22)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKTXMMLWLWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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